Tricyclo[2.2.1.02,6]heptane-3-sulfonamide
Description
Contextualization of Bridgehead-Substituted Tricyclic Systems in Advanced Organic Synthesis and Structural Chemistry
The Tricyclo[2.2.1.02,6]heptane scaffold, also known as nortricyclene (B1619838), is a saturated tricyclic hydrocarbon with the chemical formula C7H10. nih.govnist.gov Its structure is characterized by a compact and highly rigid framework containing a cyclopropane (B1198618) ring fused to a norbornane (B1196662) system. This strained arrangement imparts unique chemical and physical properties to the molecule. The development of synthetic pathways to such bicyclic or tricyclic systems via reactive bridgehead intermediates has been a topic of significant interest in organic chemistry. iastate.edu The synthesis of natural products containing tricyclic bridgehead carbon centers is a particularly challenging area of research that highlights the importance of these structural motifs. nih.govrsc.org
The introduction of substituents at the bridgehead positions of such tricyclic systems can lead to molecules with interesting stereochemical and electronic properties. These bridgehead-substituted compounds have found applications in the synthesis of complex natural products and in the study of reaction mechanisms involving carbocationic intermediates. iastate.eduacs.org The rigidity of the scaffold can enforce specific spatial orientations of substituents, which is a valuable tool in the design of molecules with defined three-dimensional structures.
Below is a table summarizing some of the key properties of the parent Tricyclo[2.2.1.02,6]heptane scaffold.
| Property | Value |
| Molecular Formula | C7H10 |
| Molecular Weight | 94.15 g/mol nih.gov |
| CAS Number | 279-19-6 nih.govnist.gov |
| IUPAC Name | tricyclo[2.2.1.02,6]heptane nih.gov |
| Synonyms | Nortricyclene nih.govnist.gov |
Academic Significance of the Sulfonamide Moiety in Complex Molecule Design and Reactivity Studies
The sulfonamide functional group (-SO2NHR) is a cornerstone of medicinal chemistry and has been incorporated into a vast array of therapeutic agents. ajchem-b.comajchem-b.com Sulfonamides are known for their wide range of biological activities, including antibacterial, and anti-inflammatory properties. researchgate.netnih.gov This functional group can act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets.
From a synthetic chemistry perspective, the sulfonamide group is a versatile functional handle. It can be readily prepared from sulfonyl chlorides and amines, allowing for the introduction of a wide variety of substituents. nih.gov The presence of the electron-withdrawing sulfonyl group influences the acidity of the N-H proton and the reactivity of adjacent atoms, making sulfonamides interesting substrates for a range of chemical transformations. The structural diversity and favorable physicochemical properties of sulfonamides make them a privileged motif in the design of complex molecules with specific functions. researchgate.net
Current Research Landscape of Tricyclo[2.2.1.02,6]heptane Derivatives in Chemical Science
While research specifically on Tricyclo[2.2.1.02,6]heptane-3-sulfonamide is limited, the broader class of Tricyclo[2.2.1.02,6]heptane derivatives has been explored in various contexts. For instance, derivatives of this scaffold have been investigated for their applications in the fragrance industry, where their rigid structures can contribute to unique and long-lasting scents. google.com Other derivatives that have been synthesized and studied include tricyclo[2.2.1.02,6]heptane-1-carboxylic acid and tricyclo[2.2.1.02,6]heptan-3-one. stenutz.euuni.lu
The synthesis and reactivity of various substituted nortricyclenes continue to be an active area of academic research, with studies focusing on their use as building blocks in the synthesis of more complex molecules and as probes for understanding fundamental chemical principles. The unique three-dimensional structure of the nortricyclene core makes it an attractive scaffold for the development of new chiral ligands and catalysts.
Structure
3D Structure
Properties
IUPAC Name |
tricyclo[2.2.1.02,6]heptane-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c8-11(9,10)7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKXFZIACQPADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Diffraction Based Characterization Methodologies for Tricyclo 2.2.1.02,6 Heptane 3 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of Tricyclo[2.2.1.02,6]heptane-3-sulfonamide in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete carbon framework and establish the stereochemical orientation of the sulfonamide substituent.
One-dimensional ¹H and ¹³C NMR spectra provide initial, crucial information regarding the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the rigid, asymmetric nature of the nortricyclane skeleton. Protons on the cyclopropane (B1198618) ring (positions 1, 2, and 6) would typically appear in the upfield region, a characteristic of strained ring systems. The proton at C3, being directly attached to the carbon bearing the electron-withdrawing sulfonamide group, would be significantly deshielded and appear further downfield. The two protons of the sulfonamide group (-NH₂) would likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H1, H2, H6 | 1.0 - 1.6 | Multiplet |
| H4 | 2.2 - 2.6 | Multiplet |
| H5 (exo/endo) | 1.2 - 1.9 | Multiplets |
| H7 (syn/anti) | 1.1 - 1.8 | Multiplets |
| H3 | 3.0 - 3.5 | Multiplet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides one signal for each unique carbon atom. The carbons of the cyclopropane moiety (C1, C2, C6) are expected to be shielded and resonate at high field (upfield). In contrast, the C3 carbon, directly bonded to the sulfonamide group, would be the most downfield signal among the sp³ carbons due to the inductive effect of the sulfonyl group.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1, C2, C6 | 10 - 20 |
| C4 | 30 - 35 |
| C5, C7 | 25 - 35 |
Two-dimensional NMR experiments are indispensable for assembling the molecular structure from the 1D NMR data.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity through the carbon skeleton, for instance, by identifying the correlation between the H3 proton and its neighbors at C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹H and ¹³C signals for all C-H pairs in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) ¹H-¹³C correlations. This is critical for connecting molecular fragments. For example, correlations would be expected from the H3 proton to carbons C2, C4, and C5, confirming the position of the sulfonamide group on the tricycloheptane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is paramount for determining the stereochemistry. For example, the orientation of the sulfonamide group (exo or endo) could be determined by observing NOE correlations between the H3 proton and specific protons on the bicyclic frame, such as the H5 or H7 protons.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.
In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum provides a unique "fingerprint" for the compound. For this compound (C₇H₁₁NO₂S, Molecular Weight: 173.23 g/mol ), the molecular ion peak [M]⁺ at m/z 173 would be observed. Key fragmentation pathways would likely involve the loss of the sulfonamide functional group or parts of it.
Predicted EI-MS Fragmentation
| m/z | Identity | Description |
|---|---|---|
| 173 | [C₇H₁₁NO₂S]⁺ | Molecular Ion |
| 109 | [C₇H₁₁N]⁺ | Loss of SO₂ |
| 94 | [C₇H₁₀]⁺ | Loss of HNSO₂ |
| 93 | [C₇H₉]⁺ | Loss of SO₂NH₂ (nortricyclene cation) |
HRMS measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of the molecular ion and its fragments. This technique is crucial for confirming that the observed molecular weight corresponds to the expected chemical formula, distinguishing it from other potential isomers or compounds with the same nominal mass. For this compound, HRMS would be used to verify the elemental composition of C₇H₁₁NO₂S.
Calculated Exact Masses for HRMS
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | [C₇H₁₁NO₂S]⁺ | 173.0510 |
| [M+H]⁺ | [C₇H₁₂NO₂S]⁺ | 174.0583 |
Infrared (IR) and Raman Spectroscopic Investigations of Functional Group Presence and Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound would be dominated by characteristic absorptions from the sulfonamide group and the hydrocarbon skeleton. The N-H stretching vibrations of the primary sulfonamide would appear as two distinct bands in the 3350-3250 cm⁻¹ region. The powerful asymmetric and symmetric stretching vibrations of the S=O bonds are hallmarks of the sulfonamide group and are expected in the 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹ regions, respectively. The tricycloheptane core would show characteristic C-H stretching bands below 3000 cm⁻¹ for the saturated portion and potentially a weaker C-H stretch just above 3000 cm⁻¹ associated with the cyclopropane ring.
Characteristic Vibrational Frequencies
| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | N-H Asymmetric & Symmetric Stretch | 3350 - 3250 |
| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1350 - 1315 |
| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1160 - 1140 |
| Sulfonamide (-SO₂NH₂) | S-N Stretch | ~940 |
| Tricycloheptane | Cyclopropane C-H Stretch | ~3070 |
Reaction Mechanisms and Reactivity Studies of Tricyclo 2.2.1.02,6 Heptane 3 Sulfonamide
Reactivity Profiles of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a well-characterized functional group in organic chemistry. Its reactivity is primarily centered around the nitrogen atom and the sulfur-nitrogen bond.
N-Substitution and Derivatization Reactions
The nitrogen atom of an unsubstituted sulfonamide is nucleophilic and can undergo various substitution reactions.
N-Alkylation: Primary sulfonamides can be N-alkylated using alkyl halides or alcohols under appropriate catalytic conditions. For instance, general methods exist for the N-alkylation of sulfonamides with benzylic alcohols using iron(II) chloride catalysts via a "borrowing hydrogen" method. ionike.com Another approach involves using alcohols or peroxides as alkylating agents. researchgate.net It is expected that Tricyclo[2.2.1.02,6]heptane-3-sulfonamide would undergo similar reactions to produce N-alkylated derivatives. The specific conditions would need to be optimized to account for the steric bulk of the tricyclic scaffold.
N-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions would lead to the corresponding N-acylsulfonamides. These derivatives are often used as protecting groups in organic synthesis.
The table below outlines potential N-substitution reactions and the expected product classes.
| Reaction Type | Reagent Class | Expected Product |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-tricyclo[2.2.1.02,6]heptane-3-sulfonamide |
| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-tricyclo[2.2.1.02,6]heptane-3-sulfonamide |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl-tricyclo[2.2.1.02,6]heptane-3-sulfonamide |
Hydrolysis and Stability Investigations under Varied Conditions
Sulfonamides are generally considered to be highly stable functional groups, resistant to hydrolysis under many conditions. domainex.co.uk Cleavage of the sulfur-nitrogen bond typically requires harsh acidic or basic conditions.
Acidic Hydrolysis: Under strong acidic conditions, protonation of the nitrogen atom would facilitate nucleophilic attack by water, leading to the cleavage of the S-N bond to yield the corresponding sulfonic acid and ammonia (B1221849) (or an amine salt).
Alkaline Hydrolysis: In the presence of strong bases, the sulfonamide proton can be removed. However, hydrolysis of the S-N bond in acyclic sulfonamides is generally very slow. researchgate.net Studies on strained cyclic sulfonamides, such as β-sultams, show significantly enhanced hydrolysis rates due to ring strain, but this is not directly comparable to the exocyclic sulfonamide on the nortricyclane scaffold. researchgate.netrsc.org Metabolic hydrolysis of certain aryl sulfonamides can be catalyzed by enzymes, but this is highly structure-dependent. domainex.co.uk
The stability of this compound is expected to be high, comparable to other simple alkyl sulfonamides.
Reactivity of the Tricyclo[2.2.1.02,6]heptane Scaffold
The tricyclo[2.2.1.02,6]heptane, or nortricyclane, skeleton is a rigid, highly strained polycyclic hydrocarbon. nist.gov Its reactivity is dominated by reactions that lead to a release of this inherent ring strain.
Bridgehead Reactivity Investigations and Strain-Release Chemistry
The nortricyclane cage is composed of a bicyclo[2.2.1]heptane system fused with a cyclopropane (B1198618) ring. Reactions often involve the opening of this three-membered ring.
Acid-Catalyzed Hydration: Studies on various 3-substituted nortricyclanes have shown that under aqueous acidic conditions, the molecule undergoes hydration. rsc.org The rate-determining step is typically the protonation of the cyclopropane ring, which leads to a carbocation intermediate that is then trapped by water. rsc.org The nature of the substituent at the 3-position influences the reaction rate through inductive effects. rsc.org For this compound, the electron-withdrawing nature of the sulfonamide group would be expected to deactivate the ring towards electrophilic attack compared to the unsubstituted parent compound.
Strain-release amination and other functionalizations are powerful synthetic tools, though they have been more extensively developed for even more strained systems like bicyclo[1.1.1]pentanes and bicyclo[1.1.0]butanes. nih.govnih.gov
Rearrangement Pathways Involving the Tricyclic Core
The generation of a positive charge on the tricyclic framework, for instance, through the solvolysis of a leaving group, invariably leads to rearrangements. The resulting carbocations are prone to skeletal rearrangements to form more stable bicyclic or monocyclic systems. For example, acid-catalyzed hydration of 3-substituted nortricyclanes yields substituted norbornanols as products. rsc.org
Carbocation Chemistry and Non-Classical Carbocation Intermediates in Scaffold Transformations
The chemistry of the closely related 2-norbornyl cation is the cornerstone of the theory of non-classical carbocations. dalalinstitute.comlibretexts.orgscribd.com These are carbocations where the positive charge is delocalized over more than two atoms through sigma bond participation. Protonation or ionization of the nortricyclane skeleton can lead to such non-classical intermediates. rsc.org
For this compound, should a carbocation be formed at a position that allows for interaction with the cyclopropane ring (e.g., via hydride abstraction or solvolysis of a derivative), the formation of a delocalized non-classical nortricyclyl cation is a plausible pathway. The subsequent reaction products would depend on how and where a nucleophile attacks this delocalized intermediate.
The table below summarizes the key reactive features of the scaffold.
| Feature | Description | Expected Outcome for the Sulfonamide Derivative |
| Ring Strain | High strain energy associated with the fused cyclopropane ring. | Driving force for ring-opening reactions. |
| Electrophilic Addition | Protonation or attack by other electrophiles on the cyclopropane ring. | Ring-opening to form substituted norbornane (B1196662) systems. rsc.org |
| Carbocation Formation | Can lead to rearranged products via classical or non-classical intermediates. | Formation of norbornyl-type cations, potentially leading to a mixture of rearranged products. rsc.orglibretexts.org |
Reaction Thermochemistry and Kinetics of Tricyclo[2.2.1.02,6]heptane Transformations
The unique strained structure of the tricyclo[2.2.1.02,6]heptane skeleton, which incorporates a cyclopropane ring fused to a norbornane framework, governs its thermodynamic properties and kinetic reactivity. The inherent ring strain is a key factor in the enthalpy of reactions involving the opening of the cyclopropane ring.
Thermochemical data for the parent scaffold, tricyclo[2.2.1.02,6]heptane, offers insight into the energetic landscape of its transformations. A key reaction that has been studied is its hydrogenation to form norbornane. This transformation involves the cleavage of the C1-C2 and C2-C6 bonds of the cyclopropane moiety.
The standard enthalpy of reaction (ΔrH°) provides a quantitative measure of the energy released or absorbed during this process. According to data compiled by the National Institute of Standards and Technology (NIST), the gas-phase hydrogenation of tricyclo[2.2.1.02,6]heptane is a highly exothermic process, reflecting the significant strain energy released upon the opening of the three-membered ring. nist.gov
Interactive Table: Enthalpy of Hydrogenation for Tricyclo[2.2.1.02,6]heptane
| Reaction | Phase | ΔrH° (kJ/mol) | Reference |
| Tricyclo[2.2.1.02,6]heptane + H2 → Norbornane | Gas | -149.8 ± 1.8 | nist.gov |
This table summarizes the standard enthalpy of reaction for the hydrogenation of the parent nortricyclane scaffold.
This high negative enthalpy of reaction underscores the thermodynamic driving force for reactions that lead to the opening of the strained cyclopropane ring within the tricyclo[2.2.1.02,6]heptane framework. The energetic landscape is thus characterized by a thermodynamically unstable reactant that can release significant energy upon transformation to a less strained bicyclic system.
Kinetic studies on the tricyclo[2.2.1.02,6]heptane scaffold are crucial for understanding the rates and mechanisms of its transformations. While kinetic data for the sulfonamide derivative is unavailable, studies on analogous systems provide valuable insights. For instance, research into the intramolecular aziridination of methyl-substituted cyclopent-3-enylmethylamines to form 1-azatricyclo[2.2.1.02,6]heptanes reveals kinetic aspects of forming this tricyclic system. nih.gov
These reactions, induced by lead tetraacetate, show that the rate of cyclization is influenced by substitution on the precursor amine. The relative rates provide a measure of how steric and electronic factors affect the transition state energy for the formation of the tricyclic scaffold. The cyclization of all studied methyl-substituted derivatives proceeded faster than that of the parent amine, suggesting that the reaction is not highly sensitive to steric hindrance around the nitrogen center. nih.gov
Interactive Table: Relative Rates for the Formation of 1-Azatricyclo[2.2.1.02,6]heptane Derivatives
| Precursor Amine | Relative Rate (krel) | Resulting Product Scaffold | Reference |
| Cyclopent-3-enylmethylamine | 1.0 | 1-Azatricyclo[2.2.1.02,6]heptane | nih.gov |
| (1-Methylcyclopent-3-enyl)methylamine | 2.8 | 7-Methyl-1-azatricyclo[2.2.1.02,6]heptane | nih.gov |
| 1-(Cyclopent-3-enyl)ethylamine | 2.2 | 2-Methyl-1-azatricyclo[2.2.1.02,6]heptane | nih.gov |
| 1-(1-Methylcyclopent-3-enyl)ethylamine | 4.0 | 2,7-Dimethyl-1-azatricyclo[2.2.1.02,6]heptane | nih.gov |
This table presents the relative kinetic rates for the formation of the 1-azatricyclo[2.2.1.02,6]heptane ring system from various substituted precursors.
Computational and Theoretical Investigations of Tricyclo 2.2.1.02,6 Heptane 3 Sulfonamide
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed insights into their dynamic motions and conformational flexibility. While specific MD simulation studies on Tricyclo[2.2.1.02,6]heptane-3-sulfonamide are not extensively documented in publicly available literature, the dynamic properties of this molecule can be inferred from computational analyses of its constituent parts: the rigid tricyclic framework and the flexible sulfonamide group.
MD simulations of sulfonamide-containing molecules, in various contexts, have been used to characterize their binding to biological targets and to understand their conformational preferences in solution. peerj.com These studies typically reveal that the sulfonamide group possesses several rotatable bonds, allowing for a range of conformations. The key dihedral angles that would be of interest in an MD simulation of this compound are those around the C-S and S-N bonds of the sulfonamide moiety.
A hypothetical molecular dynamics simulation of this compound in an aqueous solvent would likely focus on several key parameters to describe its dynamic behavior. These would include the root-mean-square deviation (RMSD) of the backbone to assess structural stability, the root-mean-square fluctuation (RMSF) of individual atoms to identify flexible regions, and an analysis of the dihedral angles of the sulfonamide group to map out its conformational landscape.
The expected findings from such a simulation would likely show a low RMSD for the tricyclic core, confirming its rigid nature. In contrast, the RMSF values would be significantly higher for the atoms of the sulfonamide group, highlighting its flexibility. The analysis of dihedral angles would reveal the preferred orientations of the sulfonamide group relative to the rigid cage, as well as the energy barriers to rotation around the C-S and S-N bonds.
Below are illustrative tables representing the kind of data that would be generated from a molecular dynamics simulation of this compound.
Table 1: Hypothetical Root-Mean-Square Fluctuation (RMSF) Data for Key Structural Components of this compound
| Structural Component | Average RMSF (Å) |
| Tricycloheptane Core Atoms | 0.5 ± 0.1 |
| Sulfonamide Group (S, O, N atoms) | 1.8 ± 0.4 |
| Terminal Hydrogen Atoms of NH2 | 2.5 ± 0.6 |
Table 2: Hypothetical Torsional Angle Analysis for the Sulfonamide Substituent
| Dihedral Angle | Predominant Conformations (degrees) | Rotational Energy Barrier (kcal/mol) |
| C(3)-S-N-H1 | -60°, 60°, 180° | 3-5 |
| C(2)-C(3)-S-N | 90°, 270° | 5-8 |
These hypothetical data illustrate that the primary dynamic behavior of this compound is concentrated in the sulfonamide group, while the tricyclic core remains largely rigid. Such computational studies are invaluable for understanding how this molecule might interact with biological systems, as the conformational flexibility of the sulfonamide group could be crucial for binding to a target protein.
Advanced Research Applications and Methodological Contributions of Tricyclo 2.2.1.02,6 Heptane 3 Sulfonamide in Chemical Science
Role in Organic Synthesis as a Chiral Auxiliary or Complex Building Block
The inherent rigidity and well-defined stereochemistry of the tricyclo[2.2.1.0²,⁶]heptane skeleton make it an attractive foundation for a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of subsequent reactions. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com
Sulfur-based chiral auxiliaries are a well-established class of reagents used in asymmetric synthesis. sigmaaldrich.com In the case of Tricyclo[2.2.1.0²,⁶]heptane-3-sulfonamide, the chiral tricyclic core can be used to effectively shield one face of a prochiral substrate to which it is attached. The bulky cage structure can direct the approach of reagents, leading to high diastereoselectivity. The sulfonamide group provides a convenient point of attachment and activation for various transformations.
As a complex building block, the tricyclo[2.2.1.0²,⁶]heptane core is found in a number of natural products and biologically active molecules. mdpi.com The ketone derivative, tricyclo[2.2.1.0²,⁶]heptan-3-one, serves as a key precursor for accessing more complex bridged systems through stereoselective reactions. The availability of tricyclo[2.2.1.0²,⁶]heptane-3-sulfonyl chloride, the direct precursor to the sulfonamide, further establishes this scaffold as a versatile starting point for synthesizing novel compounds for medicinal chemistry and materials science. sigmaaldrich.com
Contributions to Advanced Structural Elucidation Methodologies for Polycyclic Compounds
The structural elucidation of complex polycyclic molecules can be a significant challenge. Techniques like NMR spectroscopy and mass spectrometry rely on the analysis of fragmentation patterns and spectral shifts to determine connectivity and stereochemistry. In this context, derivatization with a molecule of known, rigid structure can be a powerful tool.
While direct studies are limited, a compound like Tricyclo[2.2.1.0²,⁶]heptane-3-sulfonamide could serve as a valuable derivatizing agent. Attaching this rigid, well-characterized cage structure to a complex polycyclic analyte could:
Impart a Unique Mass Spectrometry Signature: The predictable fragmentation of the tricycloheptane core could provide a clear marker in the mass spectrum, aiding in the identification of the parent ion and its fragments. Research on sulfonamide-containing catenanes has demonstrated the utility of mass spectrometry in confirming complex molecular architectures. researchgate.net
Induce Resolvable NMR Shifts: The anisotropic effects of the cage structure could induce significant and predictable chemical shifts in the ¹H and ¹³C NMR spectra of the analyte, helping to resolve overlapping signals and establish spatial relationships between different parts of the molecule.
Facilitate Crystallization: The rigid and regular shape of the tricycloheptane unit might aid in the crystallization of complex molecules that are otherwise difficult to crystallize, enabling structural determination via X-ray crystallography.
Development of Novel Catalytic Systems Utilizing Tricyclo[2.2.1.02,6]heptane-Derived Ligands
The tricyclo[2.2.1.0²,⁶]heptane scaffold is an excellent platform for the design of ligands for metal-catalyzed reactions. Its rigidity ensures a well-defined spatial arrangement of coordinating groups, which is crucial for creating a predictable and effective catalytic pocket around a metal center.
A particularly noteworthy analogue is the C₃-symmetric tricyclo[2.2.1.0²,⁶]heptane-3,5,7-triol, which has been synthesized in enantiopure form. nih.gov This C₃ symmetry is highly desirable in ligand design for asymmetric catalysis. By extension, a tris-sulfonamide derivative of the tricyclo[2.2.1.0²,⁶]heptane core could serve as a tripodal ligand, coordinating to a metal center through the oxygen or nitrogen atoms of the three sulfonamide groups.
| Ligand Design Principle | Advantage for Catalysis | Relevant Scaffold |
| Rigid Core | Pre-organizes coordinating atoms, reducing entropic penalty upon metal binding. | Tricyclo[2.2.1.0²,⁶]heptane nih.gov |
| C₃-Symmetry | Simplifies the number of possible catalyst-substrate transition states, often leading to higher enantioselectivity. | C₃-Symmetric Tricyclo[2.2.1.0²,⁶]heptane-3,5,7-triol nih.gov |
| Tunable Functionality | The sulfonamide group (R-SO₂-NH-R') can be easily modified to tune the steric and electronic properties of the ligand. | Tricyclo[2.2.1.0²,⁶]heptane-3-sulfonamide |
Enantiocontrol in Catalytic Reactions
High enantioselectivity is a primary goal in asymmetric catalysis. The use of chiral ligands with Cₙ symmetry often leads to superior enantiocontrol because it reduces the number of competing diastereomeric transition states. The C₃-symmetric nature of tris-substituted tricyclo[2.2.1.0²,⁶]heptane derivatives makes them ideal candidates for achieving high levels of stereocontrol. nih.gov A metal complex bearing a chiral, C₃-symmetric tris-sulfonamide ligand derived from this scaffold would create a highly ordered and chiral environment, capable of discriminating between the faces of a prochiral substrate and thus favoring the formation of one enantiomer of the product.
Application in Cross-Coupling Methodologies
Cross-coupling reactions are fundamental transformations in modern organic synthesis. The performance of these reactions is highly dependent on the ligand coordinated to the metal catalyst (typically palladium, nickel, or copper). Research has shown that sulfonated ligands can play a critical role in controlling the outcome of these reactions. incatt.nl For instance, sulfonated phosphine (B1218219) ligands have been used to control the site-selectivity of Suzuki-Miyaura and Buchwald-Hartwig couplings by engaging in non-covalent interactions with the substrate or reagents. incatt.nl
A ligand incorporating the Tricyclo[2.2.1.0²,⁶]heptane-3-sulfonamide moiety could influence cross-coupling reactions in several ways:
The bulky tricyclic framework could provide the steric hindrance necessary to promote reductive elimination and stabilize the active catalytic species.
The sulfonamide group could act as a hemilabile ligand, temporarily binding to the metal center to stabilize intermediates.
The acidic N-H proton of the sulfonamide could participate in hydrogen bonding, influencing substrate orientation within the catalytic pocket.
Investigation of Tricyclo[2.2.1.02,6]heptane-Based Architectures in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. A key goal is the design of synthetic receptors that can selectively bind to specific guest molecules. The principle of pre-organization dictates that receptors with less conformational flexibility will bind more strongly to their guests because less entropy is lost upon binding.
The rigid tricyclo[2.2.1.0²,⁶]heptane scaffold is an excellent pre-organizing element. The C₃-symmetric tricyclo[2.2.1.0²,⁶]heptane-3,5,7-triol, for example, has been investigated as a core for building molecular receptors. researchgate.netresearchgate.net By replacing the hydroxyl groups with sulfonamide moieties, which are excellent hydrogen bond donors and acceptors, one can create a receptor designed for recognizing guests through specific hydrogen bonding patterns.
Design Principles for Structurally Flexible Receptors
While rigidity is important, some degree of flexibility is often required for a receptor to adapt to its guest, a phenomenon known as "induced fit". duke.edu A successful design strategy involves combining a rigid core with flexible recognition elements. nih.gov The tricyclo[2.2.1.0²,⁶]heptane scaffold serves as the ideal rigid platform, while linker arms connecting the scaffold to the sulfonamide binding sites can provide the necessary conformational flexibility.
| Design Principle | Implementation with Tricycloheptane Scaffold | Benefit |
| Rigid Core | Use of the tricyclo[2.2.1.0²,⁶]heptane skeleton. | Minimizes the entropic cost of pre-organizing binding sites. |
| Flexible Linkers | Introduction of alkyl or aryl spacers between the cage and the sulfonamide group. | Allows the receptor to adapt its binding pocket to the size and shape of the guest. nih.gov |
| Defined Binding Sites | Placement of sulfonamide groups at specific positions (e.g., 3,5,7) to create a focused binding cavity. | Enhances selectivity through directional hydrogen bonding and specific steric interactions. |
This modular approach, combining a rigid organizing platform with adaptable binding arms, represents a sophisticated strategy in modern receptor design, enabling the creation of selective hosts for a wide range of molecular guests.
Self-Assembly Properties of Tricyclo[2.2.1.02,6]heptane Derivatives
No studies detailing the self-assembly characteristics of Tricyclo[2.2.1.02,6]heptane-3-sulfonamide or closely related sulfonamide derivatives of the nortricyclene (B1619838) scaffold have been found. Research into the self-assembly of other tricyclo[2.2.1.02,6]heptane derivatives, such as the C3-symmetric tricyclo[2.2.1.02,6]heptane-3,5,7-triol, has been reported, but these findings are not transferable to the sulfonamide due to significant differences in functional groups and intermolecular interaction capabilities.
Methodological Advancements in Stereoselective Synthesis of Complex Polycyclic Systems
There is no available literature demonstrating the use of this compound as a chiral auxiliary, catalyst, or building block in the stereoselective synthesis of complex polycyclic systems. While chiral sulfonamides, in general, are utilized in asymmetric synthesis, the specific contributions of this particular compound have not been documented.
Q & A
Q. What synthetic strategies are effective for preparing tricyclo[2.2.1.0²,⁶]heptane-3-sulfonamide with high stereochemical purity?
- Methodological Answer : The synthesis of tricyclo[2.2.1.0²,⁶]heptane-3-sulfonamide requires introducing a sulfonamide group to the rigid tricyclic framework. A plausible route involves:
Core Structure Preparation : Start with tricyclo[2.2.1.0²,⁶]heptane derivatives (e.g., tricyclo[2.2.1.0²,⁶]heptan-3-one, synthesized via nitro-olefin bicycloannulation of cyclopentenones under refluxing THF with hexamethylphosphoramide as a catalyst .
Sulfonylation : React the ketone intermediate with a sulfonating agent (e.g., chlorosulfonic acid) followed by amidation using ammonia or amines.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, as demonstrated in analogous phosphazene syntheses .
Key considerations include temperature control (<0°C during sulfonylation) and stereoselective optimization using chiral catalysts .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing tricyclo[2.2.1.0²,⁶]heptane-3-sulfonamide?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve the tricyclic skeleton’s unique proton environments and sulfonamide NH signals. NOESY confirms stereochemistry .
- X-ray Crystallography : Single-crystal X-ray analysis (using Mo-Kα radiation) provides definitive structural proof, as seen in tricyclo[2.2.1.0²,⁶]heptane triol derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C₇H₁₁NO₂S, [M+H]⁺ = 174.0692) .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on tricyclo[2.2.1.0²,⁶]heptane-3-sulfonamide?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps. These identify electron-deficient regions (e.g., sulfonamide sulfur) prone to nucleophilic substitution .
- Molecular Dynamics (MD) : Simulate reaction trajectories in solvents like THF to assess steric hindrance from the tricyclic core .
Example: MD studies of analogous tricyclo compounds show that axial substituents hinder nucleophilic access to the sulfonamide group .
Q. How should researchers resolve contradictions in reported reaction yields for sulfonamide-functionalized tricyclo compounds?
- Methodological Answer :
- Systematic Reproducibility Checks :
Verify stoichiometry (e.g., excess sulfonating agent vs. ketone substrate) .
Control moisture (sulfonylation is moisture-sensitive; use anhydrous solvents and Schlenk techniques).
- Data Triangulation : Cross-reference NMR, LC-MS, and elemental analysis to confirm purity. For example, impurities in tricyclo[2.2.1.0²,⁶]heptane precursors can lead to yield discrepancies .
- Peer Protocol Review : Compare methods with published thermal rearrangement studies of related tricyclo compounds (e.g., solvent effects in toluene-d₆ at 200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
